2-isopropoxy-N-(3-methylphenyl)benzamide
Description
2-Isopropoxy-N-(3-methylphenyl)benzamide is a benzamide derivative featuring an isopropoxy group at the 2-position of the benzoyl ring and a 3-methylphenyl substituent on the amide nitrogen. For example, N-(3-methylphenyl)benzamide (N3MPBA), which lacks the 2-isopropoxy group, has been structurally characterized via X-ray crystallography, revealing key conformational details such as dihedral angles between aromatic rings and hydrogen-bonding patterns .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,18,19) |
InChI Key |
HBDKEGSJNXHTSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
Substituent Effects on Geometry: The 2-isopropoxy group in the target compound introduces steric hindrance, likely increasing dihedral angles between aromatic rings compared to non-substituted analogs like N3MPBA. For example, N3MPBA exhibits dihedral angles of 70.6–74.2° between benzoyl and anilino rings , while the 2-chloro derivative shows smaller angles (~61.0°) due to syn alignment of substituents . Anti-conformation between the N–H bond and methyl group in N3MPBA contrasts with syn arrangements observed in ortho-substituted analogs .
Hydrogen Bonding and Crystal Packing :
Key Observations:
Pesticidal Activity :
- Mepronil, a structural isomer of the target compound, is a registered fungicide . The 2-isopropoxy group in the target compound may confer similar bioactivity by mimicking pesticidal motifs found in flutolanil (a related benzamide pesticide) .
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